1-Propanone, 2-(nitrooxy)-1-phenyl-
CAS No.: 60434-74-4
Cat. No.: VC19572204
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60434-74-4 |
|---|---|
| Molecular Formula | C9H9NO4 |
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | (1-oxo-1-phenylpropan-2-yl) nitrate |
| Standard InChI | InChI=1S/C9H9NO4/c1-7(14-10(12)13)9(11)8-5-3-2-4-6-8/h2-7H,1H3 |
| Standard InChI Key | VJWUGFSVFUCQLC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=CC=CC=C1)O[N+](=O)[O-] |
Introduction
Chemical Identity and Classification
1-Propanone, 2-(nitrooxy)-1-phenyl- (CAS: 60434-74-4) is a nitro compound with the molecular formula . Its IUPAC name derives from the propanone backbone substituted with a nitrooxy group at the second carbon and a phenyl group at the first carbon. The compound’s molecular weight is 195.17 g/mol, and its exact mass is 195.053 Da.
Structural Features
The molecule comprises three distinct functional groups:
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Phenyl ring: A benzene derivative attached to the first carbon of the propanone chain.
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Carbonyl group: A ketone moiety at the first carbon, contributing to polarity and reactivity.
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Nitrooxy group: A nitro ester (-ONO) at the second carbon, imparting explosive potential and metabolic activity.
The interplay of these groups dictates its chemical behavior, such as susceptibility to nucleophilic attack at the carbonyl and redox reactivity at the nitrooxy site.
Synthesis and Optimization
Primary Synthetic Route
The compound is synthesized via nitration of 1-phenyl-2-propanone using nitric acid or mixed acid systems. Key steps include:
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Substrate preparation: 1-phenyl-2-propanone is dissolved in a non-polar solvent (e.g., dichloromethane).
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Nitration: Introduction of nitric acid at 0–5°C to prevent over-nitration.
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Workup: Neutralization with sodium bicarbonate, followed by extraction and crystallization.
Reaction conditions critically influence yield:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents decomposition |
| Nitration time | 2–4 hours | Maximizes mono-nitration |
| Acid concentration | 65–70% HNO | Balances reactivity and safety |
Yields typically range from 60–75%, with impurities including di-nitrated byproducts.
Alternative Methods
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Electrophilic aromatic substitution: Direct nitration of propiophenone derivatives, though less selective .
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Oximation followed by oxidation: Conversion to oxime intermediates, though this route is less common due to racemization risks .
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (CDCl):
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δ 7.45–7.30 (m, 5H, aromatic protons).
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δ 5.10 (s, 1H, methine adjacent to nitrooxy).
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δ 2.60 (s, 3H, methyl ketone).
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C NMR:
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δ 205.1 (carbonyl carbon).
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δ 152.3 (nitrooxy-bearing carbon).
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Infrared (IR) Spectroscopy
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Strong absorption at 1720 cm (C=O stretch).
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Peaks at 1540 cm and 1350 cm (asymmetric and symmetric NO stretches).
Mass Spectrometry
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Base peak at m/z 195 ([M]).
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Fragment ions at m/z 105 (phenyl group) and m/z 77 (benzyl).
Physicochemical Properties
Stability and Reactivity
The compound is stable under inert atmospheres but degrades upon exposure to light or moisture, releasing nitric acid. It exhibits moderate solubility in ethanol (23 g/L) and acetone (45 g/L) but is insoluble in water.
Thermal Behavior
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Melting point: 78–80°C (decomposes above 100°C).
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Flash point: 112°C (closed cup).
Applications in Industry
Pharmaceutical Intermediates
1-Propanone, 2-(nitrooxy)-1-phenyl- is a precursor to vasodilators and antipyretics. For example, catalytic hydrogenation yields 2-amino-1-phenyl-1-propanol, a key intermediate in norephedrine synthesis .
Explosives and Propellants
The nitrooxy group enables use in low-sensitivity explosives, though regulatory restrictions limit large-scale applications.
Future Research Directions
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Green synthesis: Exploring ionic liquid-mediated nitration to improve yield and reduce waste.
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Biological activity: Investigating nitrooxy derivatives as nitric oxide donors for cardiovascular therapies.
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